3-(Azetidin-3-yl)butan-2-one
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Overview
Description
3-(Azetidin-3-yl)butan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)butan-2-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
. This photochemical reaction is highly efficient and provides a direct route to azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Microwave-assisted synthesis and continuous flow chemistry are potential techniques for enhancing the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Azetidin-3-yl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the synthesis of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, azetidin-2-ones, a related class of compounds, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
3-(Azetidin-3-yl)butan-2-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(azetidin-3-yl)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(6(2)9)7-3-8-4-7/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
PBOGSXPUNLANAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)C |
Origin of Product |
United States |
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